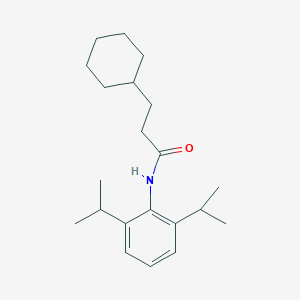
3-cyclohexyl-N-(2,6-diisopropylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-N-(2,6-diisopropylphenyl)propanamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained attention in recent years due to its potential use as an anticancer drug. CX-5461 was first identified as a compound that could selectively inhibit RNA polymerase I transcription and was subsequently found to have anticancer properties.
Wirkmechanismus
3-cyclohexyl-N-(2,6-diisopropylphenyl)propanamide selectively inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to the downregulation of ribosomal RNA synthesis, which is essential for the growth and proliferation of cancer cells. Inhibition of RNA polymerase I transcription also leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It selectively inhibits RNA polymerase I transcription, which leads to the downregulation of ribosomal RNA synthesis. This, in turn, leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to induce DNA damage and activate the DNA damage response pathway.
Vorteile Und Einschränkungen Für Laborexperimente
3-cyclohexyl-N-(2,6-diisopropylphenyl)propanamide has several advantages and limitations for lab experiments. Its selective inhibition of RNA polymerase I transcription makes it a useful tool for studying the regulation of ribosomal RNA synthesis. However, its potential use as an anticancer drug means that it may not be suitable for all types of experiments. Additionally, its complex synthesis method may make it difficult to obtain in large quantities for certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-cyclohexyl-N-(2,6-diisopropylphenyl)propanamide. One potential area of research is the development of combination therapies that include this compound and other anticancer drugs. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other types of cancer.
Synthesemethoden
The synthesis of 3-cyclohexyl-N-(2,6-diisopropylphenyl)propanamide involves several steps, including the reaction of 2,6-diisopropylaniline with cyclohexanone to form 2,6-diisopropylphenylcyclohexanone. This intermediate is then reacted with a Grignard reagent to form 3-cyclohexyl-2,6-diisopropylphenylpropan-1-ol. Finally, this compound is converted to this compound through a series of reactions, including acylation and deprotection.
Wissenschaftliche Forschungsanwendungen
3-cyclohexyl-N-(2,6-diisopropylphenyl)propanamide has been extensively studied for its potential use as an anticancer drug. It has been shown to selectively inhibit RNA polymerase I transcription, which is upregulated in many types of cancer. This inhibition leads to the activation of the p53 pathway, which induces cell cycle arrest and apoptosis in cancer cells. This compound has shown promising results in preclinical studies, particularly in hematological malignancies such as multiple myeloma and acute myeloid leukemia.
Eigenschaften
Molekularformel |
C21H33NO |
|---|---|
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
3-cyclohexyl-N-[2,6-di(propan-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C21H33NO/c1-15(2)18-11-8-12-19(16(3)4)21(18)22-20(23)14-13-17-9-6-5-7-10-17/h8,11-12,15-17H,5-7,9-10,13-14H2,1-4H3,(H,22,23) |
InChI-Schlüssel |
ICPKXPFJEVYELH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CCC2CCCCC2 |
Kanonische SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CCC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





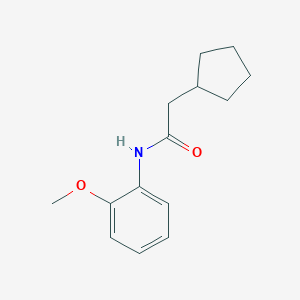
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B308694.png)



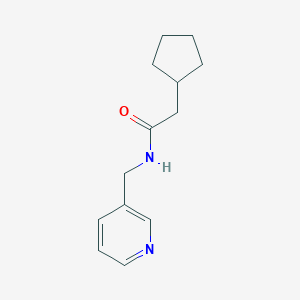
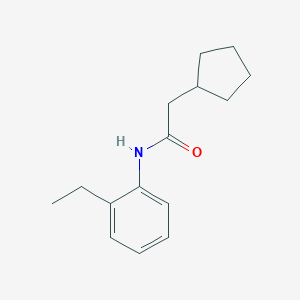

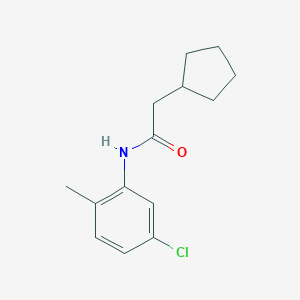
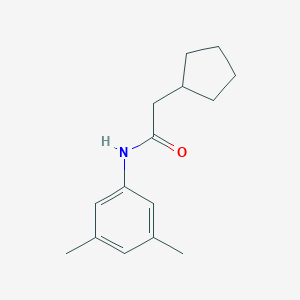
![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)